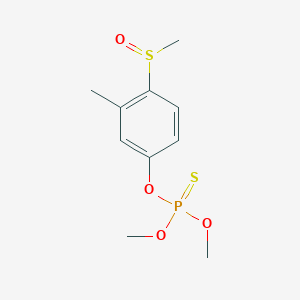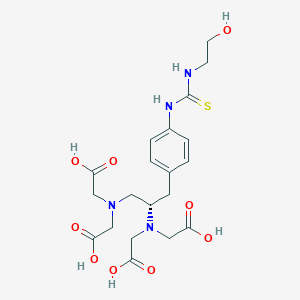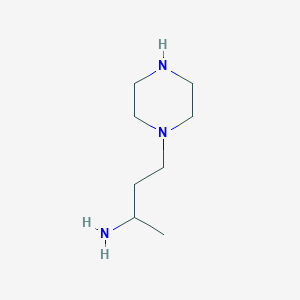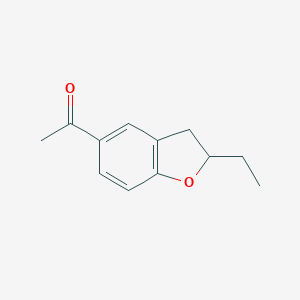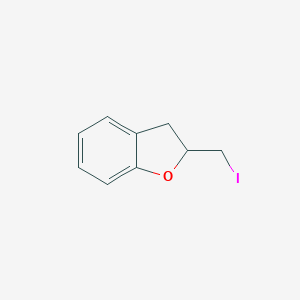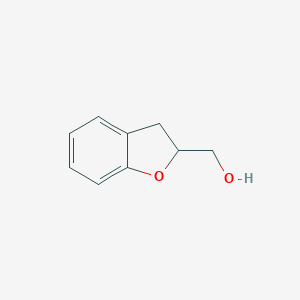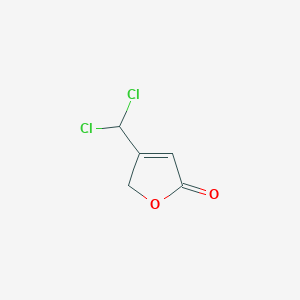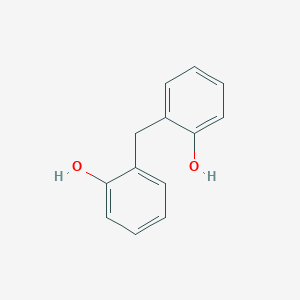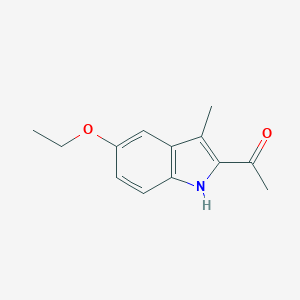
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone, also known as EMIE, is a synthetic compound that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is not well understood. However, it has been proposed that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell proliferation.
Biochemische Und Physiologische Effekte
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has several advantages as a potential drug candidate. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has some limitations as well. It is a synthetic compound, and its synthesis method is complex and time-consuming. Moreover, its mechanism of action is not well understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Firstly, more studies are needed to elucidate the exact mechanism of action of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone. Secondly, further research is required to optimize the synthesis method of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone and develop more efficient and cost-effective methods. Thirdly, more preclinical studies are needed to evaluate the efficacy and safety of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in animal models. Finally, clinical trials are needed to evaluate the therapeutic potential of 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone in humans.
Conclusion:
In conclusion, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It exhibits significant anticancer, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to elucidate its mechanism of action, optimize its synthesis method, and evaluate its therapeutic potential in animal models and humans.
Synthesemethoden
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone can be synthesized using a multistep process starting from 5-nitroindole. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group using a suitable protecting group. The protected amino group is then subjected to a Friedel-Crafts acylation reaction using ethyl acetoacetate to obtain the desired product, 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
140139-83-9 |
|---|---|
Produktname |
1-(5-Ethoxy-3-methyl-1H-indol-2-yl)ethanone |
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
1-(5-ethoxy-3-methyl-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-12-11(7-10)8(2)13(14-12)9(3)15/h5-7,14H,4H2,1-3H3 |
InChI-Schlüssel |
YXOFLPYCYDHCCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)C |
Synonyme |
Ethanone, 1-(5-ethoxy-3-methyl-1H-indol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



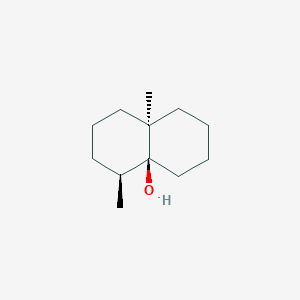
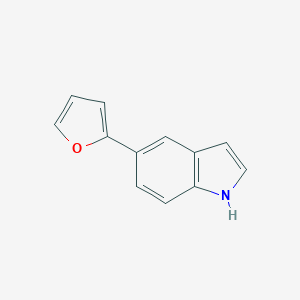
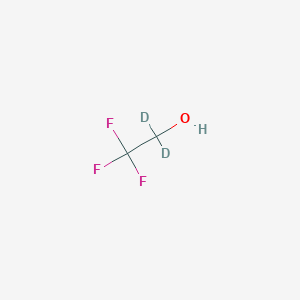
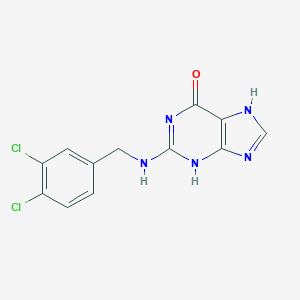
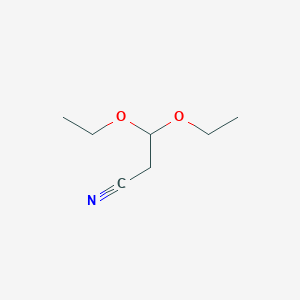
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
